molecular formula C18H27N B3274190 4-(Cyclohexyl(phenyl)methyl)piperidine CAS No. 60285-05-4

4-(Cyclohexyl(phenyl)methyl)piperidine

Cat. No.: B3274190
CAS No.: 60285-05-4
M. Wt: 257.4 g/mol
InChI Key: QWUATUHKEAMNLP-UHFFFAOYSA-N
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Description

4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride (CAS 34579-64-1) is a chemical compound with a molecular formula of C 18 H 28 ClN and a molecular weight of 293.88 g/mol . This piperidine derivative is supplied as a high-purity material for research and development purposes. The product should be stored sealed in a dry, room-temperature environment to maintain stability . The specific research applications, mechanism of action, and biological activity of this compound are areas of ongoing investigation and are not fully characterized. As a piperidine derivative, it represents a structure of interest in various pharmaceutical and organic chemistry research fields. Researchers are advised to consult the current scientific literature for the latest findings on potential uses. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[cyclohexyl(phenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1,3-4,7-8,16-19H,2,5-6,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUATUHKEAMNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Elucidating Structure of Analogs (e.g., NMR, MS, X-ray Crystallography)

The structural framework of 4-substituted piperidine (B6355638) analogs is routinely established using a suite of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of these molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For instance, in analogs like 4-benzylpiperidine, the protons on the piperidine ring exhibit characteristic chemical shifts and coupling constants that are indicative of their axial or equatorial positions. nih.gov Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning proton and carbon signals, respectively. For the title compound, the methine proton of the cyclohexyl(phenyl)methyl group would be a key diagnostic signal in the ¹H NMR spectrum.

Illustrative ¹H NMR Data for a 4-(Disubstituted-methyl)piperidine Analog

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (NH) 1.5-2.5 br s -
H-2ax, H-6ax 2.5-2.7 t ~12
H-2eq, H-6eq 3.0-3.2 d ~12
H-3ax, H-5ax 1.2-1.4 q ~12
H-3eq, H-5eq 1.7-1.9 d ~12
H-4 1.8-2.0 m -
CH (benzylic) 3.5-3.7 d ~8
Phenyl-H 7.1-7.4 m -

Illustrative ¹³C NMR Data for a 4-(Disubstituted-methyl)piperidine Analog

Carbon Chemical Shift (ppm)
C-2, C-6 45-48
C-3, C-5 30-33
C-4 38-42
CH (benzylic) 55-60
Cyclohexyl C1 42-45
Cyclohexyl C2, C6 26-28
Cyclohexyl C3, C5 25-27
Cyclohexyl C4 26-28
Phenyl C1 140-145
Phenyl C2, C6 128-130
Phenyl C3, C5 127-129

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. In analogs such as N-benzylpiperidine derivatives, fragmentation often involves cleavage of the benzylic C-N bond. xml-journal.net For 4-(cyclohexyl(phenyl)methyl)piperidine, characteristic fragments would likely arise from the loss of the piperidine ring or cleavage at the benzylic position.

X-ray Crystallography offers the most definitive structural information, providing precise bond lengths, bond angles, and the solid-state conformation of the molecule. For instance, the X-ray crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide revealed that the piperidine ring adopts a chair conformation with the bulky substituent in both axial and equatorial orientations within the crystal lattice. nih.gov This technique would be invaluable for definitively determining the solid-state structure of this compound.

Stereochemical Assignment of Chiral Centers in Derivatives

The this compound molecule possesses a chiral center at the benzylic carbon, the carbon atom attached to the phenyl group, the cyclohexyl group, the piperidine ring, and a hydrogen atom. This gives rise to a pair of enantiomers. The assignment of the absolute configuration (R or S) at this stereocenter is a critical aspect of its structural characterization.

NMR spectroscopy is a powerful tool for determining the relative stereochemistry in diastereomeric derivatives. The analysis of coupling constants (J values) and Nuclear Overhauser Effect (NOE) correlations can reveal the spatial proximity of different protons within the molecule. For example, in substituted piperidines, the magnitude of the coupling constants between adjacent protons can differentiate between cis and trans isomers. whiterose.ac.uk

For the definitive assignment of absolute stereochemistry, X-ray crystallography of a single crystal of one of the enantiomers, often as a salt with a chiral counter-ion, is the gold standard. In the absence of a suitable crystal, chiral chromatography or the synthesis from a starting material of known configuration can be employed. The synthesis of enantioenriched piperidine fragments often relies on kinetic resolution, as demonstrated in the preparation of N-Boc-2-aryl-4-methylenepiperidines. nih.gov

Conformational Equilibrium and Preferred Orientations in Solution

In solution, the piperidine ring of this compound is expected to exist predominantly in a chair conformation to minimize steric strain. The bulky cyclohexyl(phenyl)methyl substituent at the C-4 position will have a strong preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial protons at C-2 and C-6.

The conformational equilibrium between the axial and equatorial conformers can be studied using variable-temperature NMR spectroscopy. By analyzing the changes in chemical shifts and coupling constants with temperature, the thermodynamic parameters (ΔG, ΔH, and ΔS) for the ring inversion process can be determined. For many 4-substituted piperidines, the chair conformation with the substituent in the equatorial position is significantly more stable.

The orientation of the N-H proton (axial or equatorial) also contributes to the conformational landscape. In solution, rapid nitrogen inversion typically occurs at room temperature, leading to an averaged NMR spectrum.

The presence of bulky substituents can, in some cases, lead to the contribution of non-chair conformations, such as twist-boat forms. However, for a 4-monosubstituted piperidine like the title compound, the chair conformation with an equatorial substituent is anticipated to be the overwhelmingly dominant species in solution.

Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Perspectives

Influence of Substituent Position and Nature on Molecular Interactions

The systematic modification of the 4-(Cyclohexyl(phenyl)methyl)piperidine scaffold has revealed that the nature and position of various substituents profoundly influence the molecule's interaction with its target receptors.

The piperidine (B6355638) ring is a crucial component for the pharmacological activity of this class of compounds. Its substitution pattern significantly modulates binding affinity and selectivity.

N-Substituents: The substituent on the piperidine nitrogen plays a pivotal role. In a series of 4-(m-OH phenyl)-piperidine analogs, varying the N-substituent from methyl to allyl to phenethyl demonstrated a direct impact on opioid mu-receptor affinity. nih.gov N-phenethyl substitution, for instance, can extend into a hydrophobic pocket of the receptor, enhancing opioid activity. researchgate.net Further studies on 1-(2-benzo[b]thienyl)cyclohexyl)piperidine (BTCP) analogs, which share the cyclohexyl-piperidine core, indicated that a considerable degree of structural variation is permitted for the N-substituents while maintaining nanomolar affinity for the dopamine (B1211576) transporter. nih.gov Interestingly, monoalkyl N-substituted derivatives, such as N-butyl and N-(cyclopropylmethyl), showed the highest affinity for the dopamine transporter in this series. nih.gov The introduction of unsaturation in the piperidine ring has also been shown to increase potency in some series of compounds. dndi.org

C4-Substituents: Modifications at the 4-position of the piperidine ring also have a pronounced effect. In 4-(m-OH phenyl)-piperidines, a methyl or t-butyl group at the C4 position influences the conformational preference of the phenyl group (axial vs. equatorial), which in turn dictates whether the compound acts as an agonist or antagonist at opioid receptors. nih.gov

The following table summarizes the effects of various piperidine ring substitutions on binding affinity based on reported studies.

Compound Series Substitution Position Substituent Effect on Binding Affinity Target Receptor Reference
4-(m-OH phenyl)-piperidinesNitrogenMethyl, Allyl, PhenethylModulates affinityOpioid mu-receptor nih.gov
1-(2-benzo[b]thienyl)cyclohexyl)piperidinesNitrogenButyl, CyclopropylmethylHigh affinityDopamine Transporter nih.gov
4-(m-OH phenyl)-piperidinesC4Methyl, t-ButylInfluences agonist/antagonist activityOpioid mu-receptor nih.gov
Azaindole-2-piperidinesPiperidine RingUnsaturationTen-fold increase in potencyTrypanosoma cruzi target dndi.org

Modifications to both the phenyl and cyclohexyl rings are critical in defining the SAR of this chemical class.

Aromatic Ring Substitutions: The substitution pattern on the phenyl ring is a key determinant of binding affinity and selectivity. researchgate.net For instance, in a series of N-(substituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines, a 2,5-disubstituted pattern on one of the phenyl rings was found to be optimal for high-affinity binding to NMDA receptor sites. nih.gov Specifically, bromo and methylthio groups at the R2 and R5 positions, respectively, were identified as ideal substituents. nih.gov In other series, replacing a phenyl ring with a benzimidoyl or benzoyl group in 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) analogs resulted in a significant loss of both in vitro and in vivo activity. nih.gov

Cyclohexyl Moiety: The cyclohexyl ring also plays a crucial role in molecular interactions. In one study, replacement of the cyclohexyl ring with a phenyl ring led to a loss of both biochemical and whole-cell activity. researchgate.net However, the introduction of specific substituents on this new phenyl ring, such as a 3-cyano group, could recover some of the lost activity. researchgate.net In another context, N-n-propyl-3-cyclohexylpiperidines (CHPEs) demonstrated higher binding affinities for the D4 dopamine receptor compared to their aromatic N-n-propyl-3-phenylpiperidine (PPEs) counterparts. researchgate.net This suggests that a simple hydrophobic attraction between the cyclohexyl group and a lipophilic pocket in the receptor may be more critical than a π-π interaction involving a phenyl ring. researchgate.net

The data below illustrates the impact of these modifications.

| Compound Series | Moiety Modified | Modification | Effect on Activity/Affinity | Target | Reference | | --- | --- | --- | --- | --- | | N-phenyl-N'-phenyl-N'-methylguanidines | Phenyl Ring | 2,5-disubstitution (Bromo, Methylthio) | High affinity | NMDA Receptor | nih.gov | | 1-(1-phenyl-2-methylcyclohexyl)piperidines | Phenyl Ring | Replacement with Benzimidoyl/Benzoyl | Loss of activity | PCP Binding Site | nih.gov | | IMPDH Inhibitors | Cyclohexyl Ring | Replacement with Phenyl | Loss of activity | IMPDH | researchgate.net | | N-n-propyl-3-substituted piperidines | Phenyl vs. Cyclohexyl | Cyclohexyl instead of Phenyl | Higher affinity | D4 Dopamine Receptor | researchgate.net |

Stereochemistry is a critical factor influencing the biological activity of this compound analogs, with different stereoisomers often exhibiting vastly different potencies.

Enantioselectivity: Significant differences in binding affinity are observed between enantiomers. For example, in the 1-(1-phenyl-2-methylcyclohexyl)piperidine series, the (-)-trans isomer was found to be approximately nine times more potent in vitro than the (+)-trans isomer. nih.gov Similarly, a 40-fold difference in binding affinity for the PCP receptor was observed between the cis enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines. nih.gov This high degree of enantioselectivity suggests that the receptor binding site can discriminate between the enantiotopic edges of the molecule. nih.gov

Diastereoselectivity: The relative orientation of substituents also plays a crucial role. In 4-(m-OH phenyl)-piperidines, the axial or equatorial conformation of the phenyl group, influenced by other substituents, determines the functional outcome (agonism vs. antagonism). nih.gov For 1-(1-phenyl-2-methylcyclohexyl)piperidines, the trans-Ph/Me isomer was significantly more potent than the cis isomer, which was essentially inactive. nih.gov Conversely, in the 1-(1-phenyl-4-methylcyclohexyl)piperidine series, the cis-Ph/Me isomer was more potent than the trans-Ph/Me isomer. nih.gov

The following table highlights key findings on the role of stereochemistry.

Compound Series Stereochemical Feature Observation Target Receptor Reference
1-(1-phenyl-2-methylcyclohexyl)piperidinesEnantiomers (trans)(-)-isomer is 9x more potent than (+)-isomerPCP Binding Site nih.gov
1-(1-phenyl-3-methylcyclohexyl)piperidinesEnantiomers (cis)40-fold difference in binding affinityPCP Receptor nih.gov
1-(1-phenyl-2-methylcyclohexyl)piperidinesDiastereomerstrans isomer is more potent than cis isomerPCP Binding Site nih.gov
1-(1-phenyl-4-methylcyclohexyl)piperidinesDiastereomerscis isomer is more potent than trans isomerPCP Binding Site nih.gov
4-(m-OH phenyl)-piperidinesConformational IsomersPhenyl axial vs. equatorial conformation dictates agonist/antagonist activityOpioid mu-receptor nih.gov

Theoretical Models of Binding Site Interactions

Computational studies and molecular modeling have been instrumental in elucidating the binding modes of this compound analogs. These models propose that the phenyl ring of these compounds often engages in π-π stacking interactions with aromatic residues, such as tyrosine, within the receptor's binding pocket. researchgate.net In some cases, a hydrophobic interaction with a lipophilic pocket is suggested to be the dominant force, particularly for the cyclohexyl moiety. researchgate.net For certain opioid receptor ligands, docking studies have shown that N-substituted groups can extend into a hydrophobic pocket formed by specific tryptophan and tyrosine residues, contributing to improved activity. researchgate.net These theoretical models are crucial for rational drug design, allowing for the prediction of how structural modifications will affect binding and for the design of new analogs with enhanced potency and selectivity.

Linker Chemistry and Scaffold Rigidification in SAR

Linker Chemistry: The linker between the piperidine and phenyl rings has been shown to be pivotal for binding affinity and selectivity in certain classes of compounds. researchgate.net Altering the linker's length, flexibility, and chemical nature can significantly impact how the key pharmacophoric groups are presented to the receptor.

Scaffold Rigidification: The rigidity of the molecular framework can enhance binding affinity by reducing the entropic penalty upon binding. For instance, in a series of anti-influenza A virus agents, a rigid carbon skeleton within a piperidine derivative was found to fit better into a lipophilic pocket in the M2 receptor compared to a more flexible, free-rotating group. ijnrd.org This highlights the principle that pre-organizing the ligand into its bioactive conformation through scaffold rigidification can be a successful strategy for improving potency. ijnrd.org

Molecular Interaction Mechanisms Non Clinical/research Tool Context

Interaction with Specific Receptor Systems as Chemical Probes

The utility of 4-(Cyclohexyl(phenyl)methyl)piperidine and its derivatives as chemical probes stems from their ability to interact with multiple receptor systems, including NMDA, opioid, and monoaminergic receptors. These interactions are critical for studying receptor pharmacology and the downstream signaling pathways they modulate.

Compounds structurally related to this compound have been investigated for their ability to antagonize the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory. nih.govphcogres.com Over-activation of this receptor can lead to excitotoxicity and neuronal damage, implicating it in various neurological conditions. phcogres.com

Research on structurally similar compounds, such as certain synthetic opioids and other phenylcyclohexyl piperidine (B6355638) derivatives, has revealed inhibitory effects on NMDA receptors. nih.gov For instance, metabolites of the synthetic opioid MT-45, which shares structural similarities with the compound of interest, have been shown to inhibit NMDA receptors, which may contribute to dissociative effects. nih.gov Studies on 1-(1-phenylcyclohexyl)piperidine (PCP) and its derivatives have further characterized the interaction with the NMDA receptor, where these compounds act as non-competitive antagonists by binding to a site within the ion channel. nih.gov The affinity of these compounds for the PCP binding site on the NMDA receptor is sensitive to stereoisomerism and substitutions on the cyclohexyl and piperidine rings. nih.govresearchgate.net

The antagonism of the NMDA receptor by these chemical probes allows researchers to study the role of specific NMDA receptor subunits and their contribution to physiological and pathological processes. For example, understanding how these compounds modulate NMDA receptor function can provide insights into the mechanisms of synaptic transmission and neuronal signaling. nih.gov

Table 1: NMDA Receptor Interaction of Structurally Related Compounds

Compound/Analogue Receptor Interaction Research Context
1-(1-Phenyl-3-methylcyclohexyl)piperidine (cis isomer 2b) ~33% affinity of phencyclidine for the PCP receptor. nih.gov Investigation of stereoisomerism on NMDA receptor binding. nih.gov
1-(2-Ethyl-1-phenylcyclohexyl)piperidine (trans isomer) 75-fold lower affinity for the PCP binding site compared to the trans-2-methyl derivative. researchgate.net Structure-activity relationship studies at the PCP binding site. researchgate.net
MT-45 Metabolite (1,2-diphenylethylpiperazine) Inhibition of NMDA receptors. nih.gov Characterization of the pharmacology of synthetic opioids and their metabolites. nih.gov

The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore in the development of ligands for opioid receptors, particularly the mu-opioid receptor (μOR). mdpi.com Analogues of this compound have been synthesized and evaluated for their affinity and efficacy at opioid receptors, serving as valuable tools for understanding opioid signaling. dntb.gov.ua

Studies on fentanyl and its derivatives, which are 4-anilidopiperidines, reveal key interactions within the μOR binding pocket. These include an ionic interaction between the protonated piperidine nitrogen and an aspartate residue (Asp147), as well as hydrophobic interactions involving the phenyl and other substituents. mdpi.comnih.gov The orientation and nature of the substituents on the piperidine and phenyl rings significantly influence the binding affinity and functional activity of these compounds. researchgate.net For example, N-phenethyl substitution on a tramadol (B15222) scaffold, a related structure, can enhance interaction with a hydrophobic pocket in the μOR. researchgate.net

The investigation of these interactions helps in mapping the binding sites of opioid receptors and understanding the structural requirements for agonism and antagonism. nih.gov This knowledge is crucial for the design of selective opioid receptor ligands for research purposes.

Table 2: Opioid Receptor Binding of Structurally Related Compounds

Compound/Analogue Receptor Affinity/Activity Key Finding
Fentanyl Derivatives Varying affinities for μOR, with some having sub-nanomolar IC50 values. mdpi.com The 4-anilidopiperidine core is a key structural feature for high μOR affinity. mdpi.com
N-phenethylnormorphine Enhanced opioid activity due to hydrophobic interactions at the μOR. researchgate.net Bulky N-substitution can improve binding to the μ-opioid receptor. researchgate.net
MT-45 Higher affinity for μ-receptors over δ- or κ-receptors. nih.gov Demonstration of μ-opioid receptor agonism in a synthetic piperazine (B1678402) derivative. nih.gov

The phenylpiperidine structure is also a component of molecules that interact with monoamine transporters, including those for serotonin (B10506) (5-HT) and dopamine (B1211576) (DA). nih.gov Analogues of this compound are utilized in research to explore the modulation of serotonergic and dopaminergic pathways.

Research has shown that substituted phenylpiperidines can act as inhibitors of dopamine and serotonin reuptake. For instance, N-methyl-4-phenylpiperidine is a more potent inhibitor of dopamine uptake than MPTP. nih.gov The modification of the phenylpiperidine scaffold can lead to compounds with varying selectivity and potency for the dopamine D2 receptor, acting as antagonists or "dopaminergic stabilizers". nih.gov These compounds allow for the investigation of the functional consequences of altering dopamine signaling in different brain regions. nih.gov

Furthermore, some piperidine-containing compounds can modulate serotonin receptors. For example, certain derivatives act as multifunctional serotonin agonists and antagonists, which can lead to complex downstream effects on both serotonin and dopamine levels. researchgate.net These chemical tools are invaluable for dissecting the intricate interplay between these neurotransmitter systems. mdpi.com

Table 3: Interaction of Phenylpiperidine Analogues with Serotonin and Dopamine Systems

Compound/Analogue Mechanism of Action Research Application
N-methyl-4-phenylpiperidine Potent inhibitor of dopamine uptake. nih.gov Studying the mechanisms of dopamine transport and neurotoxicity. nih.govnih.gov
Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) Functional state-dependent D2 antagonism. nih.gov Investigating novel mechanisms of dopamine receptor modulation. nih.gov
Novel Cyclohexylaryl Amines Triple reuptake inhibition of serotonin, norepinephrine, and dopamine. researchgate.net Development of probes to study the combined modulation of monoamine systems. researchgate.net

Receptor Binding Dynamics and Allosteric Modulation Studies

The study of receptor binding dynamics and allosteric modulation provides a more nuanced understanding of drug-receptor interactions beyond simple orthosteric binding. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand. nih.gov

In the context of opioid receptors, small molecule allosteric modulators have been identified that can be positive (PAMs), negative (NAMs), or neutral. nih.govnih.gov These modulators can fine-tune the receptor's response to endogenous opioid peptides, potentially offering a more subtle and spatially refined pharmacological effect. nih.gov While direct studies on this compound as an allosteric modulator are not prevalent, the broader class of piperidine-containing molecules is being explored for such properties at both opioid and dopamine receptors. nih.govmdpi.com

Similarly, allosteric modulation of NMDA receptors is an active area of research. researchgate.net Compounds can bind to allosteric sites on the NMDA receptor to modulate its function, which can be subunit-specific. nih.gov The development of such allosteric modulators as research tools allows for the investigation of the conformational changes and functional differences between various NMDA receptor subtypes. researchgate.net

Enzymatic Interaction Studies (if applicable for derivatives as research tools)

Derivatives of piperidine are also investigated for their interactions with various enzymes, which can be relevant to their use as research tools. For example, piperidine derivatives have been explored as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL) and α-glucosidase. unisi.itijnrd.org

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 4-substituted piperidines, including structures analogous to "4-(Cyclohexyl(phenyl)methyl)piperidine," docking studies have been crucial in elucidating their mechanism of action at various receptors.

Research on related piperidine-based compounds has shown that they can effectively occupy binding sites in proteins like the sigma-1 (S1R) and dopamine (B1211576) transporter (DAT). nih.govnih.gov In these studies, the piperidine (B6355638) nitrogen atom typically acts as a positive ionizable feature, while the hydrophobic cyclohexyl and phenyl groups can engage in favorable interactions within hydrophobic pockets of the receptor. nih.gov For instance, in studies of S1R ligands, a common binding motif involves a central basic amine flanked by two hydrophobic groups, a pattern that "this compound" can adopt. nih.gov

Docking analyses of similar piperidine derivatives against various protein targets have revealed specific interactions that contribute to binding affinity. These interactions often include hydrogen bonds and hydrophobic contacts with key amino acid residues. For example, in studies on piperidine derivatives targeting dihydrofolate reductase, hydrogen bonds with residues like SER59 and THR56 were identified as critical for binding. researchgate.net While specific docking studies on "this compound" are not extensively detailed in the public domain, the principles derived from analogous structures provide a strong framework for predicting its interactions. The phenyl and cyclohexyl moieties are expected to form significant hydrophobic and van der Waals interactions within a protein's active site.

Target ProteinPredicted Interaction TypeKey Interacting Residues (Examples from Analogues)Reference
Sigma-1 Receptor (S1R)Hydrophobic, Positive IonizableN/A nih.gov
Dopamine Transporter (DAT)Steric, ElectrostaticN/A nih.gov
Dihydrofolate ReductaseHydrogen BondingTHR56, SER59 researchgate.net
IL-1βCation-π, HydrophobicLys77 mdpi.com

Quantum Chemical Calculations for Conformational Preferences

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), provide detailed information about the electronic structure and conformational landscape of a molecule. acs.org These calculations are essential for understanding the preferred three-dimensional shapes of "this compound" and how its structure relates to its activity.

For substituted piperidines, the piperidine ring can exist in different conformations, primarily the chair form, to minimize steric strain. The orientation of the substituents (axial vs. equatorial) significantly impacts the molecule's stability and interaction with biological targets. Quantum chemical studies on related 4-substituted piperidines have been used to calculate the energy differences between various conformers. nih.govrsc.org These calculations help identify the lowest energy (most stable) conformation, which is often the most biologically relevant one.

The conformational flexibility of the cyclohexyl and phenyl groups attached to the piperidine core is also a critical factor. DFT calculations can map the potential energy surface associated with the rotation of these groups, identifying stable rotational isomers (rotamers). Such studies on similar structures have shown that electronic properties of substituents can influence the reactivity and stability of the entire molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated via DFT, offer insights into the molecule's kinetic stability and chemical reactivity. nih.gov

Computational MethodParameter CalculatedSignificanceReference
Density Functional Theory (DFT)Conformational EnergiesDetermines the most stable 3D structure of the molecule. acs.orgnih.gov
DFTHOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. nih.gov
Periodic DFT-D3Lattice EnergiesAssesses the stability of crystal structures. rsc.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. youtube.com A pharmacophore model for "this compound" and its analogues would typically consist of features like hydrophobic centers, a hydrogen bond acceptor/donor, and a positive ionizable group. nih.govmdpi.com

For piperidine-based ligands, pharmacophore models have been successfully developed and used in virtual screening campaigns to discover new compounds with desired biological activities. nih.govnih.gov These models are built by aligning a set of active molecules and abstracting their common chemical features. youtube.com The resulting pharmacophore can then be used as a 3D query to search large chemical databases for other molecules that match the required features and spatial arrangement.

The key pharmacophoric elements of "this compound" would likely include:

A hydrophobic feature representing the cyclohexyl ring.

A second hydrophobic or aromatic feature for the phenyl ring.

A positive ionizable feature corresponding to the protonated piperidine nitrogen.

The spatial relationship between these features is critical for potent activity. nih.gov Such models have been instrumental in designing novel inhibitors for targets like the dopamine transporter and sigma receptors, guiding the synthesis of new and more potent derivatives. nih.govnih.gov

Predictive Modeling for Chemical Reactivity and Stability

Predictive modeling, often leveraging quantum mechanics and machine learning, can forecast the chemical reactivity and stability of a molecule under various conditions. nih.govrsc.org For "this compound," these models can provide insights into its metabolic fate and potential degradation pathways.

Quantum mechanical calculations can determine the activation energies for various reactions, such as oxidation or N-dealkylation, which are common metabolic routes for piperidine-containing drugs. acs.orgnih.gov For example, DFT calculations can predict the energy required for hydrogen atom abstraction from carbons adjacent to the piperidine nitrogen, a key step in N-dealkylation catalyzed by cytochrome P450 enzymes. nih.gov The electronic properties of the cyclohexyl and phenyl groups would influence the reactivity of the piperidine ring and its substituents.

Modeling TechniquePredicted PropertyApplicationReference
Quantum Mechanics (DFT)Activation EnergiesPredicts susceptibility to metabolic reactions like N-dealkylation. acs.orgnih.gov
Molecular Electrostatic Potential (MEP)Charge DistributionIdentifies reactive sites susceptible to chemical attack. nih.gov
Machine Learning ModelsReaction OutcomesForecasts potential degradation products and overall stability. nih.govrsc.org

Applications in Chemical Synthesis and Scaffold Design

Utility as a Template for Novel Chemical Entity (NCE) Design in Medicinal Chemistry Research

The 4-(Cyclohexyl(phenyl)methyl)piperidine structure serves as an excellent template for the design of Novel Chemical Entities (NCEs), primarily due to its incorporation of the 4-phenylpiperidine (B165713) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). nih.govdrugbank.comwikipedia.org The piperidine (B6355638) ring acts as a versatile central core, while the phenyl group provides a key interaction point for various biological receptors. wisdomlib.orgnih.gov

Research into 4-phenylpiperidine derivatives has led to the development of molecules with high affinity for specific targets, such as the mu-opioid receptor. nih.govresearchgate.net The design and synthesis of small molecule agonists based on this scaffold have demonstrated its value in exploring potential therapeutics. drugbank.com The addition of a bulky, lipophilic cyclohexyl group, as seen in this compound, is a known strategy to modulate a compound's pharmacological profile. For instance, in the study of phencyclidine (PCP) analogs, the presence and substitution pattern of the cyclohexyl ring are critical determinants of binding affinity and biological activity. nih.govacs.org The specific trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer, for example, was found to be significantly more potent than PCP itself, highlighting the importance of stereochemistry and substitution on the cyclohexyl ring. nih.gov

The combination of the phenyl and cyclohexyl groups attached to the piperidine core in this compound thus offers a rich three-dimensional structure. This complexity can be exploited to achieve enhanced biological activity and selectivity. researchgate.netthieme-connect.com The chiral center at the methyl bridge connecting the rings further allows for stereoselective synthesis, which can be crucial for optimizing interactions with protein binding sites and improving pharmacokinetic properties. researchgate.netthieme-connect.com

Table 1: Examples of Bioactive Scaffolds Related to this compound

Scaffold/Compound Key Structural Feature Associated Biological Target/Application Reference(s)
4-Phenylpiperidine Core scaffold Base structure for opioids like pethidine and loperamide wikipedia.org
Pridopidine 4-Phenylpiperidine derivative Dopamine (B1211576) D2 receptor stabilizer nih.gov
Loperamide Analogs 4-Phenylpiperidine scaffold Mu-opioid receptor agonists nih.govdrugbank.com
trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine Phenylcyclohexyl piperidine Potent PCP binding site ligand nih.gov
4-Benzylpiperidine Phenylmethylpiperidine Monoamine releasing agent wikipedia.org

Development of Fluorescent or Radiolabeled Probes for Receptor Mapping

Structural scaffolds that exhibit high affinity for biological targets are often prime candidates for conversion into molecular probes for research. nih.gov By attaching a fluorescent dye or a radioisotope, these molecules can be used to visualize, quantify, and map the distribution of receptors in cells and tissues. nih.govresearchgate.netchemrxiv.org The this compound scaffold is well-suited for such modifications.

The development of such probes involves conjugating the parent molecule with a reporter tag without significantly diminishing its binding affinity. nih.gov Research has shown the successful creation of fluorescent probes from various piperidine-containing ligands. For example, derivatives of the sigma (σ) receptor ligand siramesine, which contains a complex spiro-piperidine moiety, were functionalized with fluorescent dyes to create nanomolar-affinity probes. nih.gov Similarly, other piperidine derivatives have been developed into fluorescent tools for studying α1-adrenergic receptors and histamine (B1213489) H3 receptors. researchgate.netnih.gov

Radiolabeling is another established technique for receptor mapping. The introduction of radioisotopes like Fluorine-18 or Carbon-11 into piperidine-containing drug candidates has been used to enhance their CNS pharmacokinetic properties for positron emission tomography (PET) imaging. encyclopedia.pub Given that many piperidine-based compounds target CNS receptors, developing a radiolabeled version of this compound could enable in vivo imaging and characterization of its potential binding sites. The synthesis would involve incorporating a radionuclide at a suitable position on the phenyl ring or another part of the molecule.

Table 2: Examples of Piperidine-Based Molecular Probes

Probe Type Parent Scaffold Class Reporter Tag Target Receptor/Application Reference(s)
Fluorescent Spiro-indole-piperidine Red-emitting dyes Sigma-2 (σ2) receptor imaging nih.gov
Fluorescent Phenylpiperazine Coumarin, Fluorescein α1-Adrenergic receptor visualization researchgate.net
Fluorescent Piperazine (B1678402)/Piperidine Py-5 Label Histamine H3 and H4 receptor studies nih.gov
Radiolabeled Fluoro-analogs of Crizotinib Fluorine-18 Anaplastic lymphoma kinase (ALK) PET imaging encyclopedia.pub

Exploration of Piperidine Ring Systems in Heterocyclic Chemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in medicinal chemistry, found in numerous approved pharmaceutical agents. nih.govencyclopedia.pubresearchgate.net Its significance drives extensive research into the synthesis and functionalization of piperidine-based molecules. nih.gov The structure of this compound is a prime example of a substituted piperidine that can be explored within the vast field of heterocyclic chemistry.

The synthesis of such substituted piperidines can be achieved through various established methods. nih.govijrst.com A common and powerful approach is the hydrogenation of a corresponding substituted pyridine (B92270) precursor. nih.govijrst.com This method allows for the creation of the saturated piperidine ring from a readily available aromatic starting material. Other advanced strategies include multi-component reactions and cascade cyclizations, which enable the efficient, one-pot construction of complex piperidine structures. nih.gov For instance, a cascade Michael addition/alkylation process represents a formal [4+2] cycloaddition approach to the piperidine ring system. researchgate.net

The this compound scaffold, with its distinct substitution at the 4-position, serves as a valuable building block for further chemical diversification. ijrst.com The secondary amine of the piperidine ring is a reactive handle that can be used to introduce a wide variety of substituents, altering the molecule's physicochemical properties such as solubility and basicity. researchgate.netthieme-connect.com This process, known as scaffold hopping, allows chemists to generate new chemical entities by modifying the core structure, potentially leading to improved metabolic stability or novel biological activities. niper.gov.in The presence of three distinct cyclic systems—piperidine, cyclohexane, and phenyl—provides multiple avenues for synthetic modification and the exploration of new chemical space.

Table 3: Common Synthetic Routes for Piperidine Ring Systems

Synthetic Strategy Description Applicability Reference(s)
Hydrogenation of Pyridines Reduction of a pre-formed pyridine ring, often using metal catalysts like Raney-Ni or Molybdenum disulfide. A very common and versatile method for accessing substituted piperidines. nih.govijrst.com
Reductive Amination Cyclization of ϖ-amino fatty acids or similar precursors, often catalyzed by iron complexes. Efficient for preparing piperidines from linear starting materials. nih.gov
Multi-component Reactions Combining three or more reactants in a single step to form the piperidine core, such as in [5+1] annulation. Allows for rapid assembly of complex and diverse piperidine derivatives. nih.gov
Stork Enamine Alkylation Use of enamines derived from piperidine to perform alkylation reactions, a classic method for C-C bond formation. Functionalization of ketones via a piperidine-derived intermediate. ijrst.com

Future Directions in Academic Research on 4 Cyclohexyl Phenyl Methyl Piperidine

Advancements in Asymmetric Synthesis and Chiral Control

The biological activity of chiral molecules is often dictated by their absolute configuration. For 4-(Cyclohexyl(phenyl)methyl)piperidine, which possesses a stereocenter at the methine carbon, the development of efficient asymmetric syntheses is paramount. Future research will likely focus on creating highly enantiopure enantiomers to facilitate distinct pharmacological evaluations.

Modern synthetic strategies are moving beyond classical resolution, which is often inefficient. Key areas of advancement include:

Catalytic Asymmetric Synthesis : The use of chiral catalysts, including transition metals like copper, rhodium, and palladium, is a promising avenue. nih.govajchem-a.comnih.gov For instance, copper-catalyzed asymmetric cyclizative aminoboration has been shown to be effective for producing chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov Similarly, palladium(II)-catalyzed 1,3-chirality transition reactions represent a viable strategy for preparing specific substituted piperidines. ajchem-a.com

Biocatalysis : Enzymes such as transaminases are gaining traction for the stereoselective synthesis of chiral piperidines. acs.org These biocatalytic methods offer high enantioselectivity (often >95% ee) under mild reaction conditions, presenting a green chemistry approach to synthesizing specific enantiomers of piperidine (B6355638) derivatives. acs.org

Chiral Auxiliary and Chiral Pool Approaches : The use of chiral auxiliaries, derived from readily available natural products like amino acids, remains a robust strategy. rsc.org Phenylglycinol-derived oxazolopiperidone lactams, for example, serve as versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net

Future work will likely involve adapting these general methodologies to the specific steric and electronic demands of the cyclohexyl and phenyl groups in this compound, aiming for high-yield, scalable, and stereochemically precise synthetic routes.

Table 1: Emerging Asymmetric Synthesis Strategies for Piperidine Scaffolds

Methodology Key Features Potential Application Reference(s)
Copper-Catalyzed Aminoboration Forms 2,3-cis-disubstituted piperidines with high enantioselectivity. Synthesis of analogs with additional substitution on the piperidine ring. nih.gov
Transaminase-Triggered Cyclization Employs enzymes for stereoselective synthesis from ω-chloroketones; provides access to both enantiomers. Green and highly selective synthesis of the core piperidine structure. acs.org
Nitro-Mannich Reaction Creates functionalized piperidines with multiple contiguous stereocenters. Building complex derivatives with controlled stereochemistry at positions 2, 3, and 4. researchgate.net
Chiral Oxazolopiperidone Lactams Versatile intermediates allowing for controlled introduction of substituents. Stepwise, controlled synthesis of polysubstituted analogs. researchgate.net

Deeper Mechanistic Insights into Molecular Recognition

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for elucidating their function and guiding the design of more potent and selective compounds. Future research will gravitate towards high-resolution techniques and computational modeling to uncover these mechanisms.

Key research focuses will include:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the cyclohexyl, phenyl, and piperidine moieties will continue to be a fundamental approach. Studies on related 4-phenylpiperidines have shown that substitutions on the phenyl ring and the piperidine nitrogen dramatically affect receptor affinity and functional activity. nih.govnih.gov For example, research on methyl-substituted analogs of 1-(1-phenylcyclohexyl)piperidine (PCP) revealed significant enantioselectivity at the PCP binding site, indicating that the receptor can discriminate between the enantiotopic edges of the ligand. nih.gov This highlights the importance of stereochemistry in molecular recognition.

Computational Modeling and Dynamics : Molecular docking and dynamics simulations can predict binding conformations and interactions within a target's active site. ajchem-a.com These in silico methods, when combined with experimental data, can explain observed SAR trends, such as why a phenyl axial conformation might lead to agonism while a phenyl equatorial conformation results in antagonism in certain 4-(m-OH phenyl)-piperidines. nih.gov

Biophysical Techniques : Advanced techniques such as X-ray crystallography of ligand-receptor complexes and cryo-electron microscopy (cryo-EM) can provide atomic-level snapshots of binding interactions. While challenging, obtaining such structures would offer definitive insights into the binding mode and the specific amino acid residues involved in molecular recognition.

These investigations will move beyond simple affinity measurements to a more dynamic understanding of how ligand binding translates into a functional cellular response, considering factors like receptor kinetics and allosteric modulation.

Rational Design of Chemically Selective Probes

To explore the biological roles of the targets of this compound, chemically selective probes are indispensable tools. The rational design of such probes involves modifying the core structure to incorporate reporter groups or reactive moieties without compromising binding affinity and selectivity.

Future directions in this area include:

Fluorescent Probes : Attaching a fluorophore to the this compound scaffold would enable visualization of its distribution in cells and tissues through fluorescence microscopy. The design process involves identifying a position on the molecule where a linker and fluorophore can be attached with minimal disruption to its binding. Methodologies used for creating fluorescent analogs of other complex molecules, such as TAK779, provide a clear roadmap for this process. nih.gov

Photoaffinity Labels : Incorporating a photoreactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group) would allow for the covalent labeling of target proteins upon UV irradiation. This is a powerful technique for target identification and validation, helping to definitively identify the binding partners of the compound in a complex biological system.

Biotinylated and Click-Chemistry Probes : The introduction of a biotin (B1667282) tag or a small, bioorthogonal handle (like an alkyne or azide) facilitates the affinity purification of target proteins (pull-down assays) and their subsequent identification by mass spectrometry. The design of such probes must balance the need for the tag with the maintenance of biological activity.

The development of these chemical probes will be guided by structure-based design principles and an iterative process of synthesis and biological evaluation to ensure they are potent, selective, and fit for their intended application in chemical biology. rsc.orgrsc.org

Table 2: Strategies for Chemical Probe Development

Probe Type Purpose Design Consideration Enabling Technology
Fluorescent Probe Cellular imaging and localization studies. Spatially non-disruptive attachment of a fluorophore. Confocal Microscopy, Flow Cytometry.
Photoaffinity Label Covalent labeling for target identification. Incorporation of a photoreactive group (e.g., benzophenone). UV Cross-linking, Mass Spectrometry.
Affinity Probe Purification of binding partners from cell lysates. Addition of a biotin tag or a "click" handle (alkyne/azide). Affinity Chromatography, Proteomics.

Exploration of Novel Chemical Reactivity and Transformation Pathways

Investigating the inherent chemical reactivity of the this compound scaffold can unlock new synthetic routes to novel derivatives and analogs. Future academic research will likely explore the transformation of this core structure into more complex chemical architectures.

Areas ripe for exploration are:

C-H Activation/Functionalization : The direct functionalization of otherwise inert C-H bonds on the cyclohexyl or phenyl rings offers a highly efficient way to generate novel analogs. This modern synthetic strategy bypasses the need for pre-functionalized starting materials, streamlining the synthesis of derivatives for SAR studies.

Ring Distortion and Expansion : Reactions that modify the piperidine ring itself, such as ring-expansion carbonylations to form piperidinones or ring-opening metathesis, could lead to entirely new classes of compounds. researchgate.net For example, cobalt-catalyzed carbonylation has been used to expand pyrrolidines into 6-substituted-2-piperidinones. researchgate.net

Cascade Reactions : Designing multi-step, one-pot cascade reactions that build upon the this compound core can rapidly increase molecular complexity. For instance, cascade reactions involving hydride transfer and cyclization have been used to create complex trans-divinylpiperidines from simpler precursors. nih.gov

Scaffold Hopping and Bioisosteric Replacement : Exploring the replacement of the piperidine, cyclohexyl, or phenyl rings with other cyclic or heterocyclic systems (bioisosteres) could lead to compounds with improved properties. This involves understanding the key pharmacophoric contributions of each part of the molecule and finding suitable replacements that maintain or enhance biological activity.

This exploration of novel reactivity is not only of fundamental synthetic interest but also serves a practical purpose by expanding the accessible chemical space around the this compound pharmacophore, potentially leading to the discovery of compounds with new or improved biological profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.